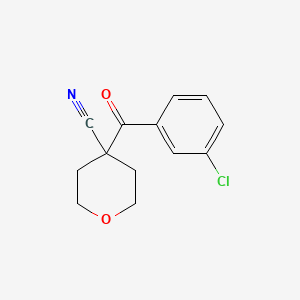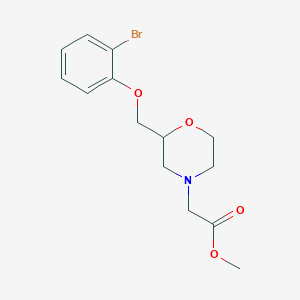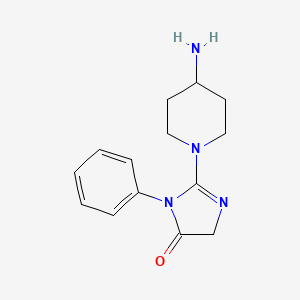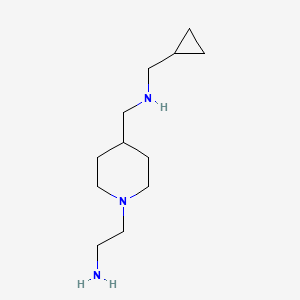
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a tetrahydro-2H-pyran ring, which also contains a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Análisis De Reacciones Químicas
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Aplicaciones Científicas De Investigación
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
4-Cyanotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the chlorobenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar in structure but without the chlorobenzoyl group, making it less reactive in certain chemical reactions.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have a fused pyran ring system and exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12ClNO2 |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
4-(3-chlorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12ClNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
Clave InChI |
DIWNZWDSWPOSFJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)

